4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid methyl ester
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Description
The compound is a derivative of benzofuran, which is a heterocyclic compound . Benzofurans are known for their wide range of biological activities and are used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
While specific synthesis information for “4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid methyl ester” is not available, a similar compound, N-substituted acrylamide monomer, i.e., N-[2–(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide (BBFA), was synthesized by reacting (3-Amino-benzofuran-2-yl)-(4-bromophenyl) methanone with acryloylchloride .Molecular Structure Analysis
The molecular structure of similar compounds has been examined using computational studies performed using the DFT (B3LYP) method . The longest and shortest bonds were determined in the structure .Scientific Research Applications
Material Science Applications
In material science, benzofuran derivatives have been explored for their solubility and physicochemical properties in relation to organic semiconductors. For instance, the solubilities of benzofuran-based compounds have been systematically studied to optimize solvent selection for organic photovoltaic devices, demonstrating the importance of cohesive energy densities and Hansen solubility parameters in the development of high-efficiency solar cells (Walker et al., 2011).
Organic Synthesis and Catalysis
Benzofuran derivatives play a critical role in organic synthesis, particularly in the creation of complex molecules. High-pressure activation techniques have been employed to facilitate the conjugate addition of amines to certain esters, leading to the formation of spirocyclamines under specific conditions, which showcases the utility of benzofuran frameworks in synthesizing novel structures with potential biological activities (Rulev et al., 1998).
Pharmacological Research
In the realm of pharmacology, dihydrobenzofuran lignans, structurally related to benzofuran derivatives, have been synthesized and evaluated for their antitumor properties, particularly in inhibiting tubulin polymerization. These studies highlight the potential of benzofuran and its derivatives in developing new antitumor agents with specific mechanisms of action (Pieters et al., 1999).
properties
IUPAC Name |
methyl 4-(3-amino-1-benzofuran-2-yl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-11(16)7-6-9(15)13-12(14)8-4-2-3-5-10(8)18-13/h2-5H,6-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBFPHIJQNHQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=C(C2=CC=CC=C2O1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid methyl ester |
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